1-Azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
1-Azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the use of specific intermediates and reagents. One notable method includes the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom to achieve enantiomerically pure forms .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar intermediates and reaction conditions. The use of LiOH or hydrochloric acid hydrolysis is common in the preparation of high-purity derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can react with electrophilic reagents to form addition products .
Common Reagents and Conditions: Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for epoxidation and palladium catalysts for aminoacyloxylation reactions .
Major Products: The major products formed from these reactions include epoxides, lactones, and polyfunctionalized bicyclic systems .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives act as inhibitors by binding to the active sites of enzymes, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres in medicinal chemistry.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-8-2-1-5(6)3-8/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYKFUHHWOHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597509 |
Source
|
Record name | 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762208-37-7 |
Source
|
Record name | 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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